molecular formula C18H16N2O7S B11512836 phenyl 6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

phenyl 6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

Cat. No.: B11512836
M. Wt: 404.4 g/mol
InChI Key: QGZOFVHSBKKCAR-UHFFFAOYSA-N
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Description

PHENYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is a complex organic compound that features a benzoxazole core with a morpholine sulfonyl group and a phenyl ester

Preparation Methods

The synthesis of PHENYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the morpholine ring, which can be done using sulfonyl chlorides in the presence of a base.

    Esterification: The final step involves the esterification of the benzoxazole carboxylic acid with phenol, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Chemical Reactions Analysis

PHENYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Scientific Research Applications

PHENYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of PHENYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound can influence various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

PHENYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE can be compared with similar compounds such as:

PHENYL 6-(MORPHOLINE-4-SULFONYL)-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O7S

Molecular Weight

404.4 g/mol

IUPAC Name

phenyl 6-morpholin-4-ylsulfonyl-2-oxo-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C18H16N2O7S/c21-17(26-13-4-2-1-3-5-13)20-15-7-6-14(12-16(15)27-18(20)22)28(23,24)19-8-10-25-11-9-19/h1-7,12H,8-11H2

InChI Key

QGZOFVHSBKKCAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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